Methyl 4-(2-(mesitylamino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
Typically, the description of a compound includes its molecular formula, molar mass, and possibly its structure. The structure can give insights into the functional groups present in the molecule, which can hint at its reactivity.
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and yields. The overall process can be analyzed in terms of efficiency, cost, environmental impact, and scalability.Molecular Structure Analysis
This involves looking at the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can provide information about the molecule’s geometry, conformation, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what can it be transformed into?) or a product (how can it be synthesized?).Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, stability, and reactivity. These properties can influence how the compound can be handled, stored, and used.Scientific Research Applications
Antihypertensive and Vasodilator Properties
A study in the series of 3-substituted-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-2,4-diones and 2-substituted-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-ones, including compounds with a mesitylamino group, showed a high order of activity as antihypertensive agents and arteriolar dilators. These compounds, particularly the alkyl derivatives of the 2-mesitylamino/2-mesitylimino tautomeric forms, were identified as potent inhibitors of cAMP phosphodiesterase and platelet aggregation, displaying a hemodynamic profile characteristic of arteriolar dilators (Lal et al., 1984).
Antihypoxic Activity
Another study focused on the synthesis of N-R-amides derived from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which demonstrated high antihypoxic effects and suitability for further pharmacological testing as potential antioxidants. This suggests the relevance of similar quinoline derivatives in researching substances with antihypoxic actions (Ukrainets, Mospanova, & Davidenko, 2014).
Safety And Hazards
The compound’s safety profile needs to be assessed. This includes its toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures need to be established.
Future Directions
This involves speculating on potential future research directions. For example, could the compound’s synthesis be optimized? Could it be used in new applications? Could it serve as a lead compound for the development of new drugs?
properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-13-7-14(2)23(15(3)8-13)26-22(27)12-32-19-11-18(24(28)31-6)25-17-10-21(30-5)20(29-4)9-16(17)19/h7-11H,12H2,1-6H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIKPPKLNGBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(mesitylamino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate |
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